![molecular formula C10H15Br B12548319 (1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene CAS No. 669063-34-7](/img/structure/B12548319.png)
(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene is a bicyclic compound with a bromine atom attached to the second carbon of the bicyclo[2.2.1]hept-2-ene structure. This compound is known for its unique structural features and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene typically involves the bromination of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include alcohols, ethers, or amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and in the study of enzyme-catalyzed reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s bicyclic structure provides rigidity and stability, making it a valuable intermediate in various chemical processes.
類似化合物との比較
Similar Compounds
(1R,4R)-2-Chloro-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene: Similar structure with a chlorine atom instead of bromine.
(1R,4R)-2-Iodo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene: Similar structure with an iodine atom instead of bromine.
(1R,4R)-2-Fluoro-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene lies in its specific reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine, making this compound particularly useful in certain chemical reactions where higher reactivity is desired.
特性
CAS番号 |
669063-34-7 |
|---|---|
分子式 |
C10H15Br |
分子量 |
215.13 g/mol |
IUPAC名 |
(1R,4R)-2-bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H15Br/c1-9(2)7-4-5-10(9,3)8(11)6-7/h6-7H,4-5H2,1-3H3/t7-,10+/m1/s1 |
InChIキー |
RYDZNLZQWJLNCU-XCBNKYQSSA-N |
異性体SMILES |
C[C@@]12CC[C@@H](C1(C)C)C=C2Br |
正規SMILES |
CC1(C2CCC1(C(=C2)Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


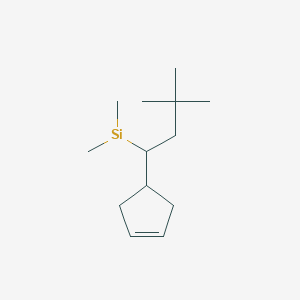
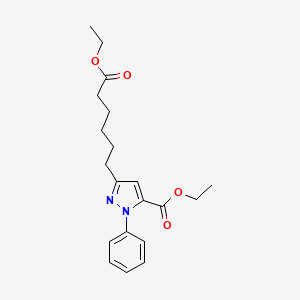
![Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B12548248.png)
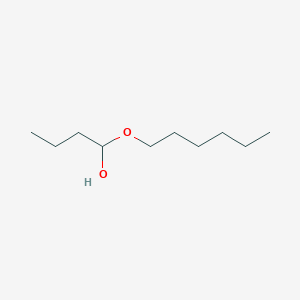
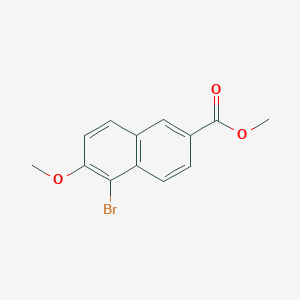
![Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-](/img/structure/B12548277.png)
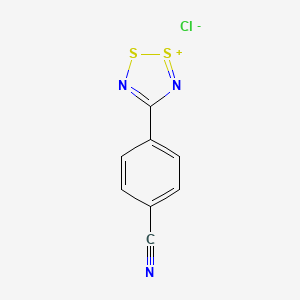

![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)
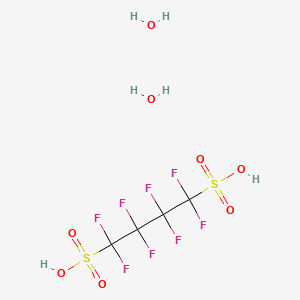
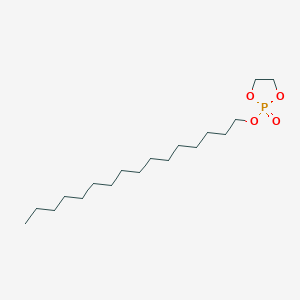

acetate](/img/structure/B12548326.png)

